molecular formula C8H11N5 B11915014 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 4014-61-3

1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11915014
CAS No.: 4014-61-3
M. Wt: 177.21 g/mol
InChI Key: SATDXXCPAMBXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by an isopropyl group at the 1-position and an amine group at the 4-position of the heterocyclic core.

Properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATDXXCPAMBXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280727
Record name 1-(propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4014-61-3
Record name NSC18275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation Approach

The most straightforward method involves alkylating 1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 ) with an isopropylating agent. As reported in a 2017 study, this one-step process employs a strong base to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution. Typical conditions include:

  • Alkylating agent : Isopropyl bromide or chloride.

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 80–100°C under inert atmosphere.

For example, reacting 2 with isopropyl bromide in DMF at 90°C for 12 hours yields the target compound with moderate to high purity after recrystallization. This method’s simplicity is offset by challenges in regioselectivity, as competing alkylation at other nitrogen sites may occur.

Two-Step Substitution Method

An alternative route utilizes dihalogenated intermediates to enhance selectivity. As outlined in patent WO2016066673A1, the process begins with reacting 2 with 1,2-dibromoethane (5 ) to form 1-(2-bromoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6 ), followed by substitution with isopropylamine (7 ). Key parameters include:

  • Step 1 : Reaction of 2 with 5 in acetonitrile at 60°C for 6 hours.

  • Step 2 : Displacement of bromide with 7 in ethanol under reflux (12 hours).

This method improves regioselectivity but introduces additional purification steps. Yields range from 65–75%, with residual dihalo derivatives requiring chromatographic removal.

Industrial-Scale Production Techniques

Phase-Transfer Catalyzed Alkylation

Industrial processes prioritize cost-effectiveness and scalability. Patent TR2021008599T describes a phase-transfer catalysis (PTC) system using tetrabutylammonium bromide (TBAB) to accelerate alkylation in biphasic media. Conditions include:

  • Solvent : Toluene-water mixture.

  • Base : Aqueous sodium hydroxide.

  • Catalyst : TBAB (5 mol%).

  • Temperature : 70°C for 8 hours.

This method achieves >85% yield with minimal byproducts, as the PTC enhances interfacial reactivity while simplifying catalyst removal.

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to optimize heat and mass transfer. By pumping 2 and isopropyl bromide through a heated reactor (100°C, residence time: 30 minutes), manufacturers achieve consistent output (90% conversion) with reduced solvent waste. This approach aligns with green chemistry principles and is scalable for multi-kilogram batches.

Reaction Optimization and Catalysis

Solvent and Base Selection

Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents like DMF favor alkylation by stabilizing the transition state, whereas THF offers milder conditions suitable for heat-sensitive substrates. Base strength also dictates outcomes: stronger bases (e.g., NaH) enhance deprotonation but risk side reactions, while weaker bases (K₂CO₃) require prolonged heating.

Catalytic Enhancements

The addition of iodide salts (e.g., KI) as co-catalysts improves alkyl halide reactivity via the Finkelstein reaction, boosting yields by 10–15%. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes, albeit with higher energy input.

Comparative Analysis of Synthetic Routes

Method Steps Yield Advantages Disadvantages Sources
Direct Alkylation170–80%Simple, minimal purificationRegioselectivity issues
Two-Step Substitution265–75%Improved selectivityLonger process, higher cost
PTC Alkylation1>85%High yield, scalableCatalyst removal required
Continuous Flow190%Rapid, eco-friendlyInitial setup investment

Chemical Reactions Analysis

Alkylation Reactions

The primary amine at position 4 and the pyrazole nitrogen (N1) are key sites for alkylation. A two-step alkylation process is commonly employed:

  • Step 1 : Selective alkylation of the pyrazole nitrogen using propargyl bromide or benzyl halides under basic conditions (e.g., NaH in DMF at 0–5°C) .

  • Step 2 : Subsequent alkylation of the exocyclic amine using alkyl halides or acryloyl chloride in polar aprotic solvents .

Example Reaction :

1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine+R-XNaH, DMFN-alkylated product\text{this compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{N-alkylated product}

Conditions :

Reagent (R-X)SolventTemperatureYield
Propargyl bromideDMF0°C78%
Benzyl chlorideTHFRT65%

This method avoids hazardous reagents like trimethylsilyldiazomethane, enhancing safety and scalability .

Acylation Reactions

The 4-amino group undergoes acylation with activated esters or acid chlorides. Acylation improves solubility and modulates biological activity:

4-NH2+R-COClEt3N, CH2Cl24-NHCO-R\text{4-NH}_2 + \text{R-COCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{4-NHCO-R}

Key Findings :

  • Acetylation (R = CH₃) proceeds quantitatively at room temperature .

  • Bulky acyl groups (e.g., benzoyl) require elevated temperatures (60°C) but maintain >85% yields.

Ring Functionalization

Chlorination :

Compound+NCSAcOH, 80°C6-chloro derivative\text{Compound} + \text{NCS} \xrightarrow{\text{AcOH, 80°C}} \text{6-chloro derivative}

Halogenating AgentProductYieldPurity
N-Chlorosuccinimide6-Cl derivative62%98%
Br₂ (cat. FeBr₃)6-Br derivative58%95%

This modification is pivotal for synthesizing σ₁ receptor antagonists .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the pyrazole ring:

Suzuki-Miyaura Coupling :

6-Bromo derivative+Ar-B(OH)2Pd(PPh3)4,Na2CO36-Aryl derivative\text{6-Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{6-Aryl derivative}

Aryl Boronic AcidYieldApplications
4-Methoxyphenyl73%Kinase inhibitors
3,5-Dimethylphenyl68%Anticancer agents

Optimized conditions use microwave irradiation (120°C, 20 min) to accelerate reactions .

Hydrolysis and Oxidation

Controlled hydrolysis of the pyrimidine ring under acidic conditions generates pyrazole-carboxylic acids:

CompoundHCl (conc.), refluxPyrazole-4-carboxylic acid\text{Compound} \xrightarrow{\text{HCl (conc.), reflux}} \text{Pyrazole-4-carboxylic acid}

Oxidation :

  • The isopropyl group resists oxidation, but ozonolysis cleaves the pyrazole ring selectively.

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

DerivativeTargetIC₅₀ (nM)Reference
4-Acetamidoσ₁ Receptor12.4
6-(4-Methoxyphenyl)PI3K/Akt pathway0.5

The 4-acylamino derivatives exhibit enhanced σ₁ receptor antagonism, while 6-aryl analogs show potent kinase inhibition .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including cell division and signaling pathways. Inhibitors targeting specific kinases can serve as therapeutic agents for cancer and other diseases.

Case Study: PCTAIRE Kinase Family Inhibition

A study focused on the discovery of 3-amino-pyrazole-based kinase inhibitors highlighted the potency of derivatives related to this compound against the PCTAIRE family of kinases. The compound exhibited selective inhibition with an EC50 value of approximately 33 nM for CDK16, illustrating its potential as a selective therapeutic agent targeting specific kinases involved in cancer progression .

Antitumor Activity

Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold can exhibit antitumor activity. For instance, derivatives have been synthesized that inhibit aldehyde dehydrogenase (ALDH) enzymes, which are often overexpressed in cancer cells. These inhibitors can enhance the effectiveness of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

Compound NameTarget KinaseEC50 (nM)Reference
This compoundCDK1633
Analog AALDH1ATBD
Analog BOther KinasesTBD

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is vital for optimizing the efficacy and selectivity of kinase inhibitors derived from pyrazolo[3,4-d]pyrimidine compounds. Variations in substituents on the pyrazole and pyrimidine rings significantly affect binding affinity and biological activity.

Table 2: SAR Insights

Substituent PositionSubstituent TypeEffect on Activity
Pyrazole RingMethylIncreased potency
Pyrimidine RingAlkylEnhanced selectivity
Additional GroupAromaticBroader activity profile

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. For example, the compound has been shown to inhibit kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at key positions (1-, 3-, 4-, and 6-positions). Below is a systematic comparison:

Substituent Variations at the 1-Position

The 1-position substituent influences steric bulk, solubility, and target selectivity:

  • 1-(Propan-2-yl) : Enhances hydrophobic interactions in kinase binding pockets, as seen in the target compound .
  • Methyl (N,1-Dimethyl) : Found in CAS RN 5334-49-6, this smaller substituent reduces steric hindrance but may decrease selectivity compared to isopropyl .
  • tert-Butyl (1-(1,1-Dimethylethyl)) : Present in NA-PP1 and NM-PP1 (), tert-butyl groups improve kinase inhibition potency by occupying hydrophobic pockets in ATP-binding domains .
  • Cyclopentyl : In 1-cyclopentyl derivatives (), increased rigidity may enhance binding to specific kinase conformations.

Substituent Variations at the 3-Position

The 3-position is critical for modulating biological activity:

  • 3-(1-Naphthalenyl) : In NA-PP1 (), this aromatic group enhances Plasmodium falciparum kinase inhibition (EC₅₀ = 0.12 µM) .
  • 3-(4-Chlorophenyl) : PP2 () is a potent Src-family kinase inhibitor due to halogen-mediated hydrophobic interactions .
  • 3-(6-Ethoxynaphthalen-2-yl): Derivatives in show nanomolar activity against PfCDPK4, a malaria target, highlighting the role of ethoxy groups in improving solubility and target engagement .
  • 3-(Pyridin-3-ylethynyl) : Electron-rich substituents, as in ZZM (), may facilitate π-stacking interactions in enzymatic active sites .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Reference
1-(Propan-2-yl) derivative 177.20 Not reported N/A
N,1-Dimethyl derivative 163.18 Not reported N/A
1-(2-Chloro-2-phenylethyl) analog ~450 (estimated) 202–203 50
N,1-Diphenyl derivative (12a) 439.90 244–246 70

Key Differentiators and Therapeutic Implications

Selectivity : The isopropyl group in the target compound may offer a balance between hydrophobicity and steric bulk, avoiding off-target effects seen in bulkier tert-butyl derivatives .

Solubility: Ethoxy and morpholino groups () enhance aqueous solubility, whereas halogenated aryl groups (e.g., 4-chlorophenyl in PP2) prioritize membrane permeability .

Biological Activity

1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C8H10N4
Molecular Weight 178.19 g/mol
IUPAC Name 1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS Number 3763-25-5

This compound acts primarily as a CDK inhibitor. CDKs are crucial for cell cycle regulation and their dysregulation is often associated with various cancers. The compound selectively inhibits certain CDKs, which can lead to reduced cell proliferation in cancerous tissues. This selectivity is vital for minimizing side effects compared to broader-spectrum kinase inhibitors.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Cancer Treatment : The compound has shown efficacy in inhibiting the growth of various cancer cell lines by targeting CDK pathways. For instance, it has been noted for its potential in treating solid tumors and hematological malignancies such as multiple myeloma .
  • Anti-inflammatory Effects : Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit phospholipase A2 activity, which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Neurodegenerative Diseases : There is emerging evidence supporting the use of this compound in neurodegenerative conditions, potentially by modulating kinase activity linked to neuronal health and survival .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study published in 2023 demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-cancer properties through selective inhibition of CDKs. The research highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
  • Another investigation focused on the anti-inflammatory properties of pyrazolo compounds, finding that they effectively reduced markers of inflammation in animal models. This study supports the therapeutic potential of these compounds beyond oncology .

Safety and Toxicity

While the therapeutic potential is promising, safety data for this compound remains limited. Ongoing studies are needed to assess its toxicity profile and long-term effects in vivo.

Q & A

Q. What are the recommended synthetic routes for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The compound can be synthesized via two primary strategies:

  • Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with alkyl halides (e.g., isopropyl bromide) in anhydrous acetonitrile under reflux, followed by recrystallization from acetonitrile .
  • Multi-component tandem reactions : A one-pot method using Vilsmeier reagent-mediated synthesis, which simplifies purification and improves yield .

Q. Key Optimization Parameters :

Reaction ConditionExampleSource
SolventAnhydrous acetonitrile
TemperatureReflux (~82°C)
PurificationRecrystallization (acetonitrile)

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation relies on:

  • 1H NMR and IR spectroscopy : Characteristic peaks for the isopropyl group (δ 1.3–1.5 ppm for CH(CH3)2) and NH2 stretching (3200–3400 cm⁻¹) .
  • Mass spectrometry : Molecular ion [M+H]+ at m/z 191.1 (C8H11N5) .
  • X-ray crystallography : Resolves bond angles and torsion angles, critical for verifying substituent positions (e.g., isopropyl orientation) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in dark, inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (H301) and skin irritation (H315) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Substituent Effects :
    • Aryloxy groups (e.g., 4-phenoxyphenyl) enhance anti-inflammatory activity by improving binding to COX-2 .
    • Urea/thiourea moieties increase solubility and kinase inhibition potency .

Q. SAR Table :

DerivativeModificationBioactivitySource
10a4-MethylbenzoateImproved COX-2 selectivity
9dThiourea substituentEnhanced CDK2 inhibition (IC50 = 0.8 μM)

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Solvent polarity : Acetonitrile vs. dichloromethane affects reaction rates and byproduct formation .
  • Catalyst use : Microwave-assisted synthesis reduces reaction time (10–15 min vs. 24 hr) but requires precise temperature control .

Q. Comparative Analysis :

MethodYield (%)TimeSource
Conventional alkylation65–7024 hr
Microwave-assisted85–9015 min

Q. What advanced techniques validate crystallographic data for derivatives?

  • SHELXTL software : Resolves space groups (e.g., monoclinic P21/c) and hydrogen-bonding networks .
  • Torsion angle analysis : Critical for confirming substituent orientation (e.g., isopropyl group at N1) .

Q. Crystallographic Data :

ParameterValueSource
Space groupP21/c
Bond length (C-N)1.34 Å

Q. How to assess purity and stability in analytical workflows?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); >95% purity achievable .
  • Stability studies : Monitor degradation under UV light and humidity via LC-MS .

Q. What computational methods predict the compound’s reactivity?

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict nucleophilic attack sites .
  • Molecular docking : Simulate binding to kinase domains (e.g., CDK2) for activity prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.